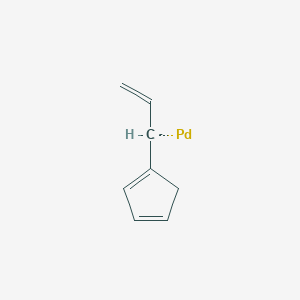

Palladium;1-prop-2-enylcyclopenta-1,3-diene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Palladium;1-prop-2-enylcyclopenta-1,3-diene, also known as this compound, is a useful research compound. Its molecular formula is C8H10Pd and its molecular weight is 212.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of Palladium;1-prop-2-enylcyclopenta-1,3-diene is the carbon–carbon double bonds present in 1,3-dienes . The compound interacts with these bonds during the catalytic process .

Mode of Action

This compound acts as a catalyst in the difunctionalization of 1,3-dienes . The process is initiated with the oxidative addition and then undergoes an insertion reaction with one of the double bonds of the 1,3-diene to become a π-allyl palladium species that is reactive toward nucleophilic attack .

Biochemical Pathways

The compound plays a significant role in the catalytic difunctionalization of 1,3-dienes . This process provides a wide scope of functionalized chemicals . The compound’s action affects the synthesis of these chemicals, influencing various biochemical pathways.

Result of Action

The result of the compound’s action is the generation of a diverse set of functionalized chemicals from 1,3-dienes . These chemicals can serve as versatile precursors for organic synthesis .

Biological Activity

Palladium;1-prop-2-enylcyclopenta-1,3-diene (CAS No. 1271-03-0) is a transition metal complex with significant implications in organic synthesis, particularly in catalysis. This article delves into its biological activity, focusing on its mechanisms, applications, and relevant research findings.

- Molecular Formula : C8H10Pd

- Molecular Weight : 212.58 g/mol

- IUPAC Name : cyclopenta-1,3-diene;palladium(2+);prop-1-ene

- Purity : Typically around 95% .

Palladium complexes are known for their catalytic properties, particularly in the difunctionalization of 1,3-dienes. The compound acts primarily as a catalyst that facilitates the formation of various functionalized chemicals through the following mechanisms:

- Target of Action : Carbon–carbon double bonds in 1,3-dienes.

- Mode of Action : The compound promotes reactions involving the addition of nucleophiles to the double bonds, leading to diverse product formation.

- Biochemical Pathways : It participates in catalytic cycles that involve oxidative addition and reductive elimination processes, essential for creating new carbon-carbon bonds .

Catalytic Applications

This compound has been extensively studied for its role in various catalytic reactions:

-

Synthesis of Alkyliodo Indoles :

Reaction Components Conditions Yield Pd(π-allyl)(Cp) (5 mol%) Nitrogen atmosphere High PPh3 (10 mol%) 130 °C for aliphatic alkynes LiOtBu 48 hours for aromatic alkynes - Cycloisomerization Reactions :

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Catalytic Efficiency : The palladium complex exhibits remarkable catalytic efficiency in various reactions involving carbon-carbon bond formation.

- Ligand Interactions : Studies using X-ray photoelectron spectroscopy (XPS) have shown that the allyl ligand interacts strongly with palladium substrates, affecting the reactivity and stability of the catalyst .

Properties

CAS No. |

1271-03-0 |

|---|---|

Molecular Formula |

C8H10Pd |

Molecular Weight |

212.58 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;palladium(2+);prop-1-ene |

InChI |

InChI=1S/C5H5.C3H5.Pd/c1-2-4-5-3-1;1-3-2;/h1-5H;3H,1-2H2;/q2*-1;+2 |

InChI Key |

GMKVOFVVZAXJKV-UHFFFAOYSA-N |

SMILES |

C=C[CH-]C1=CC=CC1.[Pd] |

Canonical SMILES |

[CH2-]C=C.[CH-]1C=CC=C1.[Pd+2] |

Synonyms |

(η5-2,4-Cyclopentadien-1-yl)(η3-2-propen-1-yl)-palladium; _x000B_(η5-2,4-cyclopentadien-1-yl)(η3-2-propenyl)-palladium; Allylcyclopentadienyl-palladium; π-Allyl-π-cyclopentadienyl-palladium; π-Allylcyclopentadienyl-palladium; (η3-Allyl)(cyclopentadienyl)pal |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.